PTC299

Description

Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.

EMVODODSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

dihydroorotate dehydrogenase inhibito

Properties

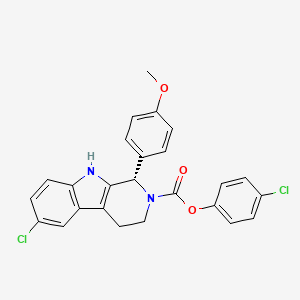

IUPAC Name |

(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHBZRURUNOSM-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256565-36-2 | |

| Record name | EMVODODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053QD2I96A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emvododstat's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emvododstat (PTC299) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. In acute myeloid leukemia (AML), a disease characterized by rapid and uncontrolled proliferation of myeloid blasts, there is a heightened demand for nucleotides to support DNA and RNA synthesis. Emvododstat exploits this metabolic vulnerability by inducing pyrimidine starvation, leading to cell cycle arrest, myeloid differentiation, and apoptosis of AML cells. This document provides a comprehensive technical overview of the mechanism of action of emvododstat in AML, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of DHODH and Pyrimidine Depletion

The primary mechanism of action of emvododstat is the inhibition of DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] By blocking this essential step, emvododstat effectively depletes the intracellular pool of pyrimidine nucleotides (uridine and cytidine), which are vital for the synthesis of DNA and RNA.[2]

Rapidly proliferating cells, such as AML blasts, are particularly dependent on the de novo pathway for pyrimidine synthesis, as the salvage pathway alone is insufficient to meet their high metabolic demands.[1][2] Consequently, the pyrimidine starvation induced by emvododstat has a profound and selective anti-leukemic effect. The effects of emvododstat can be reversed by the addition of exogenous uridine, confirming that its mechanism is on-target to the pyrimidine synthesis pathway.

Cellular Consequences of Pyrimidine Starvation in AML

The depletion of pyrimidines triggers a cascade of downstream cellular events in AML cells, ultimately leading to a reduction in the leukemic burden.

Cell Cycle Arrest

Pyrimidine nucleotides are essential for DNA replication, a prerequisite for cell division. By limiting the availability of these building blocks, emvododstat induces a G1/S phase cell cycle arrest in AML cells, thereby halting their proliferation.[2]

Induction of Myeloid Differentiation

A hallmark of AML is a blockade in the differentiation of myeloid progenitor cells. Emvododstat has been shown to overcome this differentiation arrest, inducing AML blasts to mature into more differentiated myeloid cells, such as monocytes.[1][2] This is evidenced by an increase in the expression of the myeloid differentiation marker CD14 on the surface of treated AML cells.[1][3]

Induction of Apoptosis

Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in AML cells.[2][4] This is a key mechanism through which emvododstat eliminates leukemic cells. The induction of apoptosis is confirmed by the externalization of phosphatidylserine, detected by Annexin V staining, and the subsequent loss of membrane integrity, detected by propidium iodide (PI) uptake.[4]

Quantitative Efficacy Data

The anti-leukemic activity of emvododstat has been demonstrated across a range of preclinical AML models, including various cell lines and primary patient samples.

| Cell Line | IC50 (nM) |

| MOLM-13 | 4.6 |

| MV4-11 | 9.1 |

| HL-60 | 59.7 |

| OCI-AML3 | 4.4 |

| U937 | 28.5 |

| K562 | 18.3 |

| Jurkat | 12.6 |

| MOLT-4 | 21.9 |

| SUP-T1 | 33.4 |

Table 1: In vitro cytotoxicity of emvododstat in various AML cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment using a CellTiter-Glo® luminescent cell viability assay.[1]

| Primary AML Sample | IC50 Range (nM) |

| Patient-derived blasts | 18 - 90 |

Table 2: In vitro cytotoxicity of emvododstat in primary AML patient blasts. The IC50 was determined after 5-7 days of treatment.[5]

Key Signaling Pathways

The cellular consequences of emvododstat treatment are mediated by the modulation of several key signaling pathways.

Caption: Emvododstat inhibits DHODH, leading to pyrimidine depletion and subsequent downstream effects on key signaling pathways, resulting in anti-leukemic activity.

PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in AML.[6] Studies have shown that treatment with emvododstat leads to the downregulation of the PI3K/AKT pathway in AML cells, contributing to its anti-proliferative and pro-apoptotic effects.[2][4] The precise molecular mechanism linking pyrimidine starvation to PI3K/AKT inhibition is an area of ongoing investigation.

p53 Activation

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, including DNA damage and nucleotide depletion. Emvododstat treatment has been shown to induce a DNA damage response, as evidenced by the phosphorylation of H2AX (γH2AX), and to activate p53 in AML cells.[4] This activation of the p53 pathway is a key driver of the apoptotic response to emvododstat.

Downregulation of Protein Translation

Recent studies have revealed that pyrimidine starvation induced by DHODH inhibition leads to a rapid shutdown of protein translation in leukemic stem cells. This effect is mediated, at least in part, by the downregulation of the transcription factor YY1 and its associated INO80 chromatin remodeling complex. The inhibition of protein synthesis contributes to the anti-leukemic effects of emvododstat, including the induction of differentiation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

AML cell lines

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Emvododstat (dissolved in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed AML cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of emvododstat in culture medium.

-

Add 100 µL of the emvododstat dilutions to the appropriate wells. Include wells with vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the emvododstat concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Differentiation Assay (CD14 Flow Cytometry)

This protocol is used to assess the induction of myeloid differentiation by measuring the expression of the cell surface marker CD14.

Materials:

-

Treated and control AML cells

-

FACS buffer (PBS with 2% FBS)

-

Anti-human CD14 antibody (e.g., FITC-conjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Harvest AML cells after treatment with emvododstat or vehicle control.

-

Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the anti-human CD14 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the viable cell population based on forward and side scatter properties.

-

Determine the percentage of CD14-positive cells in the treated and control samples.

Caption: Workflow for assessing myeloid differentiation by CD14 flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control AML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest AML cells after treatment with emvododstat or vehicle control.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Establish compensation and quadrants using single-stained controls.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Resistance Mechanisms

The primary mechanism of resistance to emvododstat is an increased reliance on the pyrimidine salvage pathway. AML cells that are less dependent on de novo synthesis and can efficiently utilize salvaged pyrimidines are inherently less sensitive to DHODH inhibition.[1] Further research is needed to fully elucidate other potential mechanisms of acquired resistance.

Conclusion

Emvododstat represents a targeted therapeutic strategy for AML that exploits the metabolic dependencies of leukemic cells. By inhibiting DHODH and inducing pyrimidine starvation, emvododstat effectively triggers cell cycle arrest, differentiation, and apoptosis in AML blasts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The elucidation of the downstream signaling pathways provides a framework for identifying potential biomarkers of response and rational combination strategies to enhance the efficacy of emvododstat in the treatment of AML.

References

- 1. promega.com [promega.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]

Emvododstat's Impact on Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emvododstat (formerly PTC299) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, emvododstat effectively depletes the intracellular pool of pyrimidine nucleotides essential for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells. This document provides a comprehensive technical overview of emvododstat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

The primary mechanism of action of emvododstat is the direct inhibition of DHODH.[1] This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate (DHO) to orotate.[1] Inhibition of DHODH by emvododstat leads to two key downstream events:

-

Depletion of Pyrimidine Nucleotides: The blockage of the pathway results in decreased production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for nucleic acid synthesis.[1]

-

Accumulation of Dihydroorotate (DHO): The substrate of DHODH, DHO, accumulates within the cell, serving as a biomarker for target engagement.[1][2]

The antiproliferative effects of emvododstat can be reversed by the addition of exogenous uridine, which bypasses the DHODH-catalyzed step and replenishes the pyrimidine pool via the salvage pathway. This rescue effect confirms that the primary mode of action is through the inhibition of de novo pyrimidine synthesis.

Quantitative Data

In Vitro DHODH Inhibition

Emvododstat is a highly potent inhibitor of DHODH, with an IC50 value of approximately 1 nM in leukemia cells.[2] This potency is significantly greater than other known DHODH inhibitors such as Brequinar, Vidofludimus, or A77-1726.[2]

Cell Viability Assays

The inhibitory effect of emvododstat on cell proliferation has been demonstrated across a range of cancer cell lines, with particular sensitivity observed in hematologic malignancies.[2]

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Erythroleukemia | 11.5 |

| MV4-11 | Acute Myeloid Leukemia | 27.0 |

| Sup-T1 | T-cell Lymphoblastic Lymphoma | 28.1 |

| HL60 | Acute Promyelocytic Leukemia | 592.5 |

| TF-1 | Erythroleukemia | ≥4000 |

| Sup-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | ≥4000 |

| RS4;11 | Acute Lymphoblastic Leukemia | ≥4000 |

| THP-1 | Acute Monocytic Leukemia | ≥4000 |

Table 1: IC50 values for emvododstat in various leukemia cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

Metabolite Level Changes

Treatment with emvododstat leads to significant alterations in the intracellular concentrations of key metabolites in the pyrimidine biosynthesis pathway.

| Metabolite | Change upon Emvododstat Treatment |

| Dihydroorotate (DHO) | Increased |

| N-carbamoyl-L-aspartate | Increased |

| Uridine Triphosphate (UTP) | Decreased |

| Cytidine Triphosphate (CTP) | Decreased |

Table 2: Qualitative summary of the effect of emvododstat on pyrimidine biosynthesis metabolites.[1][2]

Experimental Protocols

In Vitro DHODH Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against purified DHODH enzyme.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compound (emvododstat)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing DCIP and decylubiquinone in the assay buffer.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the recombinant DHODH enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding DHO to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for assessing cell viability based on the quantification of ATP.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Opaque-walled 96-well plates

-

Emvododstat

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of emvododstat for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the emvododstat concentration.

Intracellular Metabolite Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of intracellular pyrimidine nucleotides and their precursors.

Materials:

-

Cultured cells treated with emvododstat

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Cell Harvesting and Quenching:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold extraction solvent to the cells to quench metabolic activity and extract the metabolites.

-

Scrape the cells and collect the cell lysate.

-

-

Protein Precipitation and Sample Preparation:

-

Centrifuge the cell lysate at a high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC).

-

Detect and quantify the target metabolites (DHO, UTP, CTP) using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Visualizations

Caption: Inhibition of DHODH by Emvododstat in the Pyrimidine Biosynthesis Pathway.

Caption: Experimental Workflow for the In Vitro DHODH Inhibition Assay.

Caption: Logical Relationship of DHODH Inhibition to Cellular Effects.

References

- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Emvododstat: A Deep Dive into its Discovery and Development

For Immediate Release

SOUTH PLAINFIELD, NJ – October 28, 2025 – This technical guide provides an in-depth overview of the discovery and development of Emvododstat (formerly PTC299), a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical journey of this compound, from its initial identification to its investigation in various disease models.

Introduction: From VEGF modulator to a Potent DHODH Inhibitor

Emvododstat was initially identified as a post-transcriptional inhibitor of Vascular Endothelial Growth Factor A (VEGFA), a key regulator of angiogenesis. However, further investigation revealed its primary and more potent mechanism of action to be the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This discovery shifted the developmental focus towards diseases characterized by rapid cell proliferation and high demand for nucleotides, such as acute myeloid leukemia (AML) and viral infections.

The inhibition of DHODH by Emvododstat leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This targeted depletion preferentially affects rapidly dividing cells, including cancer cells and virus-infected cells, leading to cell cycle arrest, differentiation, and in some cases, apoptosis. The effects of Emvododstat can be rescued by the addition of exogenous uridine, confirming its specific action on the de novo pyrimidine synthesis pathway.

Mechanism of Action: Targeting the Engine of Proliferation

Emvododstat exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this crucial step, Emvododstat effectively cuts off the supply of essential building blocks for DNA and RNA, thereby halting the proliferation of rapidly dividing cells.

Preclinical Development

In Vitro Activity

Emvododstat has demonstrated potent anti-proliferative activity across a broad range of hematologic cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Emvododstat in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | AML | 1.2 |

| MV4-11 | AML | 2.5 |

| THP-1 | AML | 3.1 |

| HL-60 | AML | 5.6 |

| K562 | CML | 10.2 |

| U937 | Histiocytic Lymphoma | 4.8 |

| NOMO-1 | AML | 2.9 |

In Vivo Efficacy in a Murine Xenograft Model of AML

The in vivo efficacy of Emvododstat was evaluated in a murine xenograft model using MOLM-13 human AML cells.

Table 2: In Vivo Efficacy of Emvododstat in a MOLM-13 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Emvododstat | 10 | 45 |

| Emvododstat | 30 | 78 |

| Emvododstat | 100 | 95 |

Preclinical Pharmacokinetics

Pharmacokinetic properties of Emvododstat have been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of Emvododstat in Preclinical Species

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Mouse | 10 | 1250 | 2 | 8750 |

| Rat | 10 | 850 | 4 | 9350 |

| Dog | 5 | 550 | 4 | 7700 |

| Monkey | 5 | 720 | 2 | 6480 |

Metabolism

The metabolism of Emvododstat has been investigated in vitro using liver microsomes from various species. The primary metabolic pathway is O-demethylation.

Table 4: In Vitro Metabolism of Emvododstat

| Species | Primary Metabolite |

| Human | O-desmethyl Emvododstat |

| Monkey | O-desmethyl Emvododstat |

| Dog | O-desmethyl Emvododstat |

| Rat | O-desmethyl Emvododstat |

| Mouse | O-desmethyl Emvododstat |

Clinical Development

Phase 1b Study in Relapsed/Refractory Acute Myeloid Leukemia (NCT03761069)

A Phase 1b, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of Emvododstat in adult patients with relapsed or refractory AML. The study was terminated, and while full results have not been published, available information indicates that the drug was generally well-tolerated.

Study in Hospitalized Patients with COVID-19 (NCT04439071)

Given the reliance of viral replication on host cell nucleotide synthesis, Emvododstat was investigated in a clinical trial for the treatment of hospitalized patients with COVID-19. This study has been completed, but the results have not yet been published in a peer-reviewed journal.

Experimental Protocols

DHODH Enzymatic Assay

Protocol: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCPIP). The reaction is initiated by the addition of the substrate dihydroorotate. The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.

Cell Viability Assay (MTS Assay)

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Emvododstat (PTC299)

Introduction

Emvododstat, also known as this compound, is an orally bioavailable small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Initially identified as an inhibitor of vascular endothelial growth factor A (VEGFA) production, its primary mechanism of action was later confirmed to be the potent and direct inhibition of DHODH, a critical enzyme in the de novo pyrimidine nucleotide synthesis pathway.[3][4] This pathway is essential for the proliferation of rapidly dividing cells, such as those found in hematologic malignancies and virally infected cells, which have a high demand for nucleotides.[1][5][6] By inhibiting DHODH, emvododstat depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis in susceptible cells.[1] Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML) and it has shown potent antiviral activity against RNA viruses, including SARS-CoV-2.[1][4][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to emvododstat.

Chemical Structure and Properties

Emvododstat is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized below.

Chemical Structure

Figure 1: 2D Chemical Structure of Emvododstat (this compound)

Chemical and Physical Properties

The key chemical identifiers and properties of emvododstat are presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | [2][7][8] |

| Synonyms | This compound, PTC-299 | [2][9][10] |

| CAS Number | 1256565-36-2 | [2][10][11] |

| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃ | [8][10][11] |

| Molecular Weight | 467.35 g/mol | [2][8][12] |

| Exact Mass | 466.0851 g/mol | [2][8] |

| SMILES Code | O=C(N([C@H]1C2=CC=C(OC)C=C2)CCC3=C1NC4=C3C=C(Cl)C=C4)OC5=CC=C(Cl)C=C5 | [2] |

| InChI Key | SRSHBZRURUNOSM-DEOSSOPVSA-N | [2] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% | [10] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL or 93 mg/mL) | [10][11] |

| Storage | Store at -20°C for long-term stability (months to years) | [2][10] |

Mechanism of Action and Signaling Pathways

Emvododstat's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, which is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3][4]

Inhibition of DHODH and Pyrimidine Synthesis

DHODH, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate (DHO) to orotate.[1][5] This step is essential for the production of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are vital for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and virus-infected cells, are highly dependent on the de novo pathway to meet their high demand for pyrimidines.[1][4]

Emvododstat directly binds to and inhibits DHODH, leading to two key metabolic consequences:

-

Depletion of Pyrimidines: The block in the pathway leads to a reduction in the intracellular pool of orotate and downstream pyrimidine nucleotides (UTP, CTP).[1]

-

Accumulation of Dihydroorotate (DHO): The substrate for DHODH, DHO, accumulates upstream of the enzymatic block.[1][5][13] This accumulation can be measured in patient blood samples as a pharmacodynamic biomarker of DHODH inhibition.[13]

The resulting pyrimidine starvation triggers cell cycle arrest, primarily at the G1/S phase, and can induce differentiation or apoptosis.[1][5] The antiproliferative effects of emvododstat can be reversed by the addition of exogenous uridine, which can be converted to UTP via the pyrimidine salvage pathway, confirming that the drug's primary activity is through inhibition of de novo synthesis.[3][4][11]

Downstream Effects on VEGF and Cytokine Production

While initially discovered as an inhibitor of VEGFA, this effect is now understood to be a downstream consequence of DHODH inhibition.[3][4] The production of certain proteins, including VEGFA, is sensitive to the availability of pyrimidine nucleotides. By limiting the pyrimidine pool, emvododstat post-transcriptionally suppresses the translation of VEGFA mRNA.[8][9][11] Additionally, emvododstat has been shown to inhibit the production of multiple pro-inflammatory cytokines, such as IL-6, TNFα, and IL-17, which may be beneficial in the context of viral infections like COVID-19.[13]

Caption: Emvododstat's mechanism of action via DHODH inhibition.

Preclinical Data Summary

Emvododstat has demonstrated potent activity across a range of preclinical models.

In Vitro Efficacy

The inhibitory concentrations of emvododstat against various cancer cell lines highlight its potency, particularly in hematologic malignancies.

| Cell Line / Model | Endpoint | Value (IC₅₀ / EC₅₀) | Reference(s) |

| HeLa Cells | Hypoxia-induced VEGFA protein production | 1.64 ± 0.83 nM | [9][11] |

| Leukemia Cell Lines (various) | Cell Proliferation | ~1 nM | [9] |

| Sensitive AML Cell Lines | Cell Proliferation | <30 nM | [1] |

| SARS-CoV-2 (in vitro) | Viral Replication | 2.0 - 31.6 nM | [7][13] |

Pharmacokinetics and Metabolism

Studies in animal models have characterized the drug metabolism and pharmacokinetic (DMPK) profile of emvododstat.

| Parameter | Observation | Species | Reference(s) |

| Oral Bioavailability | Orally bioavailable | Mice, Rats, Dogs, Monkeys | [3][4] |

| Time to Max Conc. (Tₘₐₓ) | 2 to 5 hours | Mice, Rats, Dogs, Monkeys | [3][4] |

| Plasma Protein Binding | High | Mouse, Rat, Dog, Monkey, Human | [3] |

| Metabolism | Major pathway is O-demethylation followed by glucuronidation. | Rat, Dog, Monkey, Human | [3] |

| Metabolizing Enzymes | CYP2C8, CYP2C19, CYP2D6, and CYP3A4 are involved in metabolite formation. | In vitro (human) | [3] |

| Drug Interactions | Potent, non-competitive inhibitor of CYP2D6. Inhibits BCRP transporter activity. | In vitro (human) | [3] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize emvododstat.

Cell Viability / Proliferation Assay

This protocol determines the effect of emvododstat on the proliferation of cancer cell lines.

-

Cell Culture: AML or other target cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight if applicable.

-

Treatment: A dilution series of emvododstat (e.g., 0.1 nM to 10 µM) is prepared in culture media. The compound is added to the wells, including vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[11]

-

Viability Measurement: Cell viability is assessed using a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[11] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Luminescence is read on a plate reader. The data are normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression model (e.g., four-parameter logistic curve).

Caption: General workflow for an in vitro cell proliferation assay.

DHODH Inhibition and Metabolite Analysis

This protocol confirms that emvododstat engages its target in cells by measuring changes in DHODH-related metabolites.

-

Cell Culture and Treatment: As described in 5.1, cells are treated with an effective concentration of emvododstat or vehicle for a defined period (e.g., 24-48 hours).

-

Metabolite Extraction: After incubation, cells are harvested, and intracellular metabolites are extracted. This is typically done by adding a cold solvent mixture (e.g., 80% methanol), followed by centrifugation to pellet cell debris.

-

Sample Analysis: The supernatant containing the metabolites is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: The levels of DHO (the substrate of DHODH) and N-carbamoyl-L-aspartate are quantified by comparing their peak areas to those of known standards.[1][5]

-

Data Interpretation: A significant increase in the levels of DHO and N-carbamoyl-L-aspartate in emvododstat-treated cells compared to controls confirms the inhibition of DHODH.[1][5]

In Vivo Pharmacokinetic (PK) Study

This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) properties of emvododstat in an animal model.

-

Animal Model: Laboratory animals (e.g., rats, monkeys) are used.[3][4]

-

Dosing: A single dose of emvododstat is administered, typically via oral (p.o.) gavage to assess oral bioavailability.[3][4] An intravenous (IV) dose group may be included for comparison.

-

Sample Collection: Blood samples are collected from the animals at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Blood is processed (e.g., by centrifugation) to separate plasma.

-

Bioanalysis: The concentration of emvododstat and its major metabolites (e.g., O-desmethyl emvododstat) in the plasma samples is quantified using a validated LC-MS/MS method.[3]

-

PK Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tₘₐₓ, Cₘₐₓ (maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.

References

- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. emvododstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Compound: EMVODODSTAT (CHEMBL4650336) - ChEMBL [ebi.ac.uk]

- 13. biorxiv.org [biorxiv.org]

Emvododstat: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism of action leads to the arrest of cell cycle progression and inhibition of proliferation in rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] Emvododstat is currently under clinical investigation for the treatment of various diseases, including acute myeloid leukemia (AML) and COVID-19.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of emvododstat, compiled from available preclinical and clinical data.

Pharmacokinetics

Emvododstat has been characterized in several preclinical species and in human clinical trials. It is orally bioavailable and exhibits a generally slow absorption profile.[3][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice, rats, dogs, and rhesus monkeys have demonstrated that emvododstat is absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 2 to 5 hours.[3][5] In rhesus monkeys, oral administration of emvododstat led to a rapid increase in plasma concentrations, peaking at approximately 2 hours post-dose.[1][6] This was accompanied by a corresponding increase in the plasma levels of dihydroorotate (DHO), the substrate of DHODH, indicating rapid target engagement and enzyme inhibition.[1][6]

Table 1: Preclinical Pharmacokinetic Parameters of Emvododstat

| Species | Dose | Route | Tmax (h) |

| Mouse | Not Specified | Oral | ~2-5 |

| Rat | Not Specified | Oral | ~2-5 |

| Dog | Not Specified | Oral | ~2-5 |

| Rhesus Monkey | Not Specified | Oral | ~2 |

Note: Specific Cmax, AUC, and half-life data from these preclinical studies are not publicly available in the reviewed literature.

Clinical Pharmacokinetics

In human clinical trials involving over 300 healthy volunteers and cancer patients, emvododstat has demonstrated a favorable pharmacokinetic profile.[6] A drug-drug interaction study in 18 healthy subjects who received a single oral dose of 250 mg emvododstat with food provided insight into its clinical pharmacokinetics.[7]

Table 2: Human Pharmacokinetic Parameters of Dextromethorphan With and Without Emvododstat

| Parameter | Dextromethorphan Alone | Dextromethorphan + Emvododstat |

| Cmax (pg/mL) | 2006 | 5847 |

| AUC0-last (h·pg/mL) | 18,829 | 157,400 |

| AUC0-inf (h·pg/mL) | 21,585 | 362,107 |

This table illustrates the significant increase in dextromethorphan exposure when co-administered with emvododstat, highlighting emvododstat's potent inhibitory effect on CYP2D6.[7]

Metabolism

The metabolism of emvododstat has been investigated in vitro using hepatocytes from various species, including humans. The primary metabolic pathway identified is O-demethylation, followed by glucuronidation.[1][3]

Metabolic Pathways

The major metabolite of emvododstat is O-desmethyl emvododstat.[1] This metabolite is then further conjugated with glucuronic acid to form O-desmethyl emvododstat glucuronide.[1] The formation of O-desmethyl emvododstat is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C8, CYP2C19, CYP2D6, and CYP3A4 being involved.[1][3][5]

Caption: Metabolic pathway of Emvododstat.

Experimental Protocols

Metabolite Profiling in Hepatocytes:

-

System: Freshly isolated hepatocytes from rats, dogs, monkeys, and humans.

-

Incubation: Hepatocytes are incubated with emvododstat at a specified concentration (e.g., 1 µM) in a suitable buffer system at 37°C.

-

Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: The reaction is quenched by adding a solvent like acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify emvododstat and its metabolites.

Drug-Drug Interactions

Emvododstat has been evaluated for its potential to cause drug-drug interactions through the inhibition or induction of drug-metabolizing enzymes and transporters.

Cytochrome P450 Inhibition

In vitro studies have shown that both emvododstat and its major metabolite, O-desmethyl emvododstat, can inhibit the activity of CYP2D6.[1][3] A clinical drug-drug interaction study confirmed that emvododstat is a strong inhibitor of CYP2D6 in humans.[7] In this study, co-administration of a single 250 mg dose of emvododstat with the CYP2D6 probe substrate dextromethorphan resulted in a 2.9-fold increase in dextromethorphan Cmax and an 8.4- to 14.9-fold increase in dextromethorphan AUC.[7]

Cytochrome P450 Induction

In vitro studies have indicated that emvododstat and O-desmethyl emvododstat can induce the expression of certain CYP enzymes to varying extents.[1][3] The clinical significance of this finding requires further investigation.

Transporter Interactions

Emvododstat and its O-desmethyl metabolite have been shown to inhibit the activity of the Breast Cancer Resistance Protein (BCRP) transporter in vitro.[1][3] However, a clinical drug-drug interaction study with the BCRP substrate rosuvastatin demonstrated no significant impact of emvododstat on rosuvastatin exposure. This suggests that clinically significant BCRP-mediated drug interactions are unlikely. Neither emvododstat nor its primary metabolite were found to be substrates for common efflux or uptake transporters.[1][3]

Table 3: Summary of In Vitro Drug Interaction Potential of Emvododstat and O-desmethyl Emvododstat

| Interaction | Emvododstat | O-desmethyl Emvododstat |

| CYP Inhibition | ||

| CYP2D6 | Inhibitor | Inhibitor |

| CYP Induction | Inducer (extent variable) | Inducer (extent variable) |

| Transporter Inhibition | ||

| BCRP | Inhibitor | Inhibitor |

| Bile Salt Transporters | No Inhibition | No Inhibition |

| Other Efflux/Uptake Transporters | No Inhibition | No Inhibition |

| Transporter Substrate | ||

| Common Efflux/Uptake Transporters | No | No |

Experimental Protocols

CYP Inhibition Assay (In Vitro):

-

System: Human liver microsomes or recombinant human CYP enzymes.

-

Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6).

-

Incubation: Microsomes or recombinant enzymes are incubated with the probe substrate, a cofactor-generating system (e.g., NADPH), and varying concentrations of emvododstat or its metabolite.

-

Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.

Clinical Drug-Drug Interaction Study (Emvododstat and Dextromethorphan): [7]

-

Design: An open-label, two-period, single-sequence study in healthy volunteers.

-

Period 1: Subjects receive a single oral dose of 30 mg dextromethorphan.

-

Washout: A 4-day washout period.

-

Period 2: Subjects receive a single oral dose of 250 mg emvododstat with food, followed two hours later by a 30 mg oral dose of dextromethorphan.

-

Sampling: Serial blood samples are collected over time in both periods to determine the plasma concentrations of dextromethorphan and its metabolite, dextrorphan.

-

Analysis: Plasma concentrations are determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, AUC) are calculated and compared between the two periods.

Caption: Clinical drug-drug interaction study workflow.

Conclusion

Emvododstat is an orally bioavailable inhibitor of DHODH with a predictable pharmacokinetic profile. Its primary route of metabolism is through O-demethylation mediated by multiple CYP enzymes, followed by glucuronidation. A key clinical consideration is its potent inhibition of CYP2D6, which necessitates careful evaluation of co-administered medications that are substrates for this enzyme. While in vitro findings suggested potential for BCRP inhibition and CYP induction, clinical data for BCRP and further investigation for CYP induction are important for a complete understanding of its drug-drug interaction profile. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Emvododstat's Impact on VEGF Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emvododstat (formerly PTC299) is a novel, orally bioavailable small molecule that has demonstrated potent anti-tumor and anti-angiogenic properties. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn selectively suppresses the protein synthesis of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanism, quantitative effects, and experimental methodologies related to emvododstat's effect on VEGF protein synthesis.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis. While essential for normal physiological processes such as wound healing and embryonic development, angiogenesis is also a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, targeting the VEGF signaling pathway has been a cornerstone of anti-cancer therapy.

Emvododstat presents a unique approach to inhibiting VEGF by targeting its protein synthesis at the post-transcriptional level. This guide will explore the core mechanism of action of emvododstat, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Core Mechanism of Action: DHODH Inhibition and Pyrimidine Depletion

Emvododstat's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.

Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. These cells often rely heavily on the de novo pyrimidine synthesis pathway. By inhibiting DHODH, emvododstat effectively depletes the intracellular pool of pyrimidine triphosphates (UTP and CTP).

This pyrimidine depletion has a profound and selective impact on the translation of certain mRNAs, most notably VEGF. The selectivity of this effect suggests that the translational machinery for VEGF mRNA is particularly sensitive to fluctuations in pyrimidine levels. While the precise molecular details of this selectivity are still under investigation, it is a key feature of emvododstat's anti-angiogenic activity.

dot

Post-Transcriptional Regulation of VEGF Synthesis

The suppression of VEGF protein synthesis by emvododstat occurs at the post-transcriptional level, meaning it affects the translation of VEGF mRNA into protein, rather than the transcription of the VEGF gene into mRNA. The exact mechanism of this selective translational repression is an active area of research, with several potential avenues being explored:

-

Ribosome Biogenesis and Function: Pyrimidine availability is crucial for the synthesis of ribosomal RNA (rRNA), a key component of ribosomes. Depletion of pyrimidines may impair ribosome biogenesis, leading to a general or selective decrease in protein synthesis.

-

Codon-Specific Translational Control: The efficiency of translation can be influenced by the availability of specific tRNAs. It is hypothesized that a scarcity of pyrimidine-rich codons in certain mRNAs could make their translation more sensitive to pyrimidine depletion.

-

eIF5A Hypusination: The eukaryotic translation initiation factor 5A (eIF5A) is a protein that facilitates the translation of mRNAs containing specific motifs, such as polyproline tracts. The activity of eIF5A is dependent on a unique post-translational modification called hypusination, which requires the polyamine spermidine. While a direct link between pyrimidine depletion by emvododstat and altered eIF5A hypusination has not been definitively established, the intricate connections between cellular metabolic pathways suggest this as a potential area for further investigation.

dot

Methodological & Application

Emvododstat In Vitro Cell Culture Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Emvododstat (formerly PTC299) is a potent and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, Emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism leads to the arrest of cell proliferation and can induce differentiation or cell death in rapidly dividing cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[3] This document provides detailed protocols for in vitro studies of Emvododstat using various cell culture-based assays.

Mechanism of Action

Emvododstat exerts its biological effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to a reduction in UMP and subsequent pyrimidine nucleosides, which in turn inhibits the synthesis of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis in susceptible cell populations. The effects of Emvododstat can be reversed by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway.[4]

Quantitative Data Summary

The anti-proliferative activity of Emvododstat has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 7.17[1] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | <30 |

| K562 | Chronic Myeloid Leukemia (CML) | <30 |

| HL60 | Acute Promyelocytic Leukemia (APL) | 592.5[1] |

| TF-1 | Erythroleukemia | ≥4000[1] |

| Sup-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ≥4000[1] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ≥4000[1] |

| THP-1 | Acute Monocytic Leukemia | ≥4000[1] |

| HeLa | Cervical Cancer | 1.64 (EC50) |

Experimental Protocols

Cell Proliferation/Viability Assay (CellTiter-Glo®)

This protocol describes the determination of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Emvododstat

-

Dimethyl sulfoxide (DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

For suspension cells (e.g., leukemia lines), seed at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.[1]

-

For adherent cells, seed at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment and allow for adherence for 24 hours prior to treatment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Emvododstat in DMSO.

-

Perform serial dilutions of Emvododstat in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the diluted Emvododstat or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

Assay Execution:

-

Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the Emvododstat concentration and fitting the data to a four-parameter logistic curve.

-

In Vitro DHODH Enzyme Activity Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromophore 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

Emvododstat

-

DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Emvododstat in DMSO.

-

Prepare working solutions of Coenzyme Q10, DCIP, and DHO in the appropriate buffers as recommended by the supplier.

-

-

Enzyme Reaction:

-

In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of Emvododstat or vehicle control (DMSO) in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.

-

Incubate at 25°C for 30 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 500 µM dihydroorotic acid to each well.

-

Immediately measure the decrease in absorbance at 650 nm at 25°C for 10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction (V0) for each concentration of Emvododstat.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the Emvododstat concentration.

-

Uridine Rescue Assay

This assay is used to confirm that the cytotoxic effects of Emvododstat are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Emvododstat

-

Uridine

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate as described in the Cell Proliferation/Viability Assay protocol.

-

-

Treatment:

-

Prepare solutions of Emvododstat at various concentrations.

-

Prepare a solution of uridine in complete culture medium (a final concentration of 100 µM is often effective).[4]

-

Treat the cells with Emvododstat alone, uridine alone, or a combination of Emvododstat and uridine. Include a vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Execution and Data Analysis:

-

Perform the CellTiter-Glo® assay as described previously.

-

Compare the cell viability in the wells treated with Emvododstat alone to those treated with the combination of Emvododstat and uridine. A significant increase in viability in the presence of uridine indicates a successful rescue and confirms the on-target effect of Emvododstat.

-

References

- 1. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 3. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Emvododstat in Acute Myeloid Leukemia (AML) Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Emvododstat (formerly PTC299), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in in vitro studies involving Acute Myeloid Leukemia (AML) cell lines. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments to evaluate the anti-leukemic effects of this compound.

Introduction

Emvododstat is an orally bioavailable small molecule that targets the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH.[1][2][3][4] Rapidly proliferating cancer cells, including AML blasts, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, Emvododstat effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest, induction of differentiation, and ultimately, apoptosis in AML cells.[1][3][4] Preclinical studies have demonstrated its broad activity against a panel of AML cell lines and primary patient samples, highlighting its potential as a therapeutic agent for this hematologic malignancy.[1][3][4]

Mechanism of Action

Emvododstat exerts its anti-leukemic effects by competitively inhibiting DHODH, which catalyzes the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. This leads to a depletion of uridine and other downstream pyrimidine metabolites, which are essential for the synthesis of DNA, RNA, and other vital macromolecules. The resulting "pyrimidine starvation" triggers multiple downstream cellular responses in AML cells. The on-target activity of Emvododstat can be confirmed by rescue experiments, where the addition of exogenous uridine bypasses the enzymatic block and reverses the cytotoxic and differentiation-inducing effects of the compound.

The inhibition of DHODH by Emvododstat has been shown to impact key signaling pathways involved in AML pathogenesis. Notably, it leads to the downregulation of the proto-oncogene c-Myc and modulates the PI3K/AKT/mTOR signaling cascade, both of which are critical for the proliferation and survival of leukemic cells.[5]

Figure 1: Emvododstat's Mechanism of Action in AML Cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Emvododstat on various AML cell lines and primary patient samples as reported in preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of Emvododstat in AML Cell Lines

| Cell Line | IC50 (nM) | Reference |

| MOLM-13 | <30 | [4] |

| THP-1 | <30 | [4] |

| HL-60 | <30 | [4] |

| Other Sensitive Leukemia Cell Lines (7 out of 12 tested) | <30 | [4] |

Table 2: Effect of Emvododstat on Primary AML Patient Blasts (ex vivo)

| Parameter | Concentration (nM) | Effect | Reference |

| Total Blast Reduction | 100 | 21% - 81% | |

| Immature Blast Reduction | 100 | 24% - 91% | |

| CD14+ Cell Increase | Varies (e.g., 32 nM) | 36% - 96% (in 2 of 5 patient samples) |

Table 3: Effect of Emvododstat on Apoptosis and Differentiation Markers in AML Cells

| Marker | Cell Type | Treatment | Fold Change/Observation | Reference |

| Cleaved PARP | Cytarabine-resistant AML cells | Emvododstat | Increased | [5][6] |

| Cleaved Caspase-3 | Cytarabine-resistant AML cells | Emvododstat | Increased | [5][6] |

| CD11b | THP-1 | Brequinar (another DHODH inhibitor) | Increased Expression | [2] |

| CD14 | Primary AML Blasts | Emvododstat | Increased Percentage of Positive Cells |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Emvododstat in AML cell line studies.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Emvododstat.

Figure 2: MTT Assay Workflow.

Materials:

-

AML cell lines (e.g., MOLM-13, THP-1, HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Emvododstat (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Emvododstat in complete culture medium. Remove 50 µL of medium from each well and add 50 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Myeloid Differentiation by Flow Cytometry

This protocol is for assessing the induction of myeloid differentiation markers, such as CD11b and CD14.

Figure 3: Flow Cytometry Workflow for Differentiation Markers.

Materials:

-

AML cell lines

-

6-well plates

-

Emvododstat

-

PBS

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies (e.g., anti-human CD11b-FITC, anti-human CD14-PE)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat the cells with the desired concentration of Emvododstat (e.g., 100 nM) and a vehicle control for 72-96 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the differentiation markers.

Protocol 3: Assessment of Apoptosis by Western Blot for Cleaved PARP and Caspase-3

This protocol is for detecting the induction of apoptosis through the analysis of key apoptotic markers.

Materials:

-

AML cell lines

-

6-well plates

-

Emvododstat

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with Emvododstat as described in the previous protocol. After treatment, harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the fold-change in protein expression.

Conclusion

Emvododstat represents a promising therapeutic strategy for AML by targeting the metabolic vulnerability of leukemic cells. The provided application notes and protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of Emvododstat in AML cell lines. The quantitative data and detailed methodologies will aid in the design of robust experiments and the generation of reproducible results, ultimately contributing to the advancement of novel therapies for this challenging disease.

References

- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Determining the Dose-Response Curve of Emvododstat: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the dose-response curve of Emvododstat (also known as PTC299), a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By inhibiting DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway, Emvododstat effectively reduces the proliferation of rapidly dividing cells and diminishes the production of vascular endothelial growth factor A (VEGFA).[1][2][3] This document outlines the necessary procedures for evaluating the efficacy of Emvododstat through a direct enzymatic assay, a cell-based viability assay, and a downstream signaling assay.

Introduction

Emvododstat is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication. Cancer cells and rapidly proliferating cells are often highly dependent on this pathway for their growth and survival.[4] Inhibition of DHODH by Emvododstat leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in susceptible cells.[4]

Furthermore, a key downstream effect of DHODH inhibition by Emvododstat is the post-transcriptional downregulation of Vascular Endothelial Growth Factor A (VEGFA), a potent pro-angiogenic factor.[2] This dual mechanism of action, combining direct anti-proliferative effects with anti-angiogenic properties, makes Emvododstat a promising therapeutic agent currently under investigation for the treatment of various cancers, including acute myeloid leukemia (AML), and viral infections like COVID-19.[1]

This document provides detailed protocols to enable researchers to accurately determine the dose-response curve of Emvododstat, a critical step in understanding its potency and efficacy in various experimental models. The protocols cover direct enzyme inhibition, impact on cell viability, and the downstream effect on VEGFA production.

Signaling Pathway and Experimental Overview

The following diagram illustrates the signaling pathway affected by Emvododstat and the overarching experimental workflow to determine its dose-response characteristics.

Caption: Emvododstat's mechanism and the experimental approach to quantify its effects.

Data Presentation

The following tables summarize the dose-response data for Emvododstat across different experimental assays.

Table 1: Emvododstat Inhibition of DHODH Enzymatic Activity (Illustrative Data)

| Emvododstat Concentration (nM) | % DHODH Activity (Mean ± SD) | % Inhibition (Mean) |

| 0 (Vehicle Control) | 100.0 ± 5.0 | 0.0 |

| 0.1 | 95.2 ± 4.8 | 4.8 |

| 1 | 55.1 ± 3.9 | 44.9 |

| 10 | 15.3 ± 2.1 | 84.7 |

| 100 | 5.2 ± 1.5 | 94.8 |

| 1000 | 2.1 ± 0.8 | 97.9 |

| IC50 (nM) | ~1 |

Note: This table presents illustrative data to demonstrate the expected dose-response relationship. Actual results may vary depending on experimental conditions.

Table 2: Anti-proliferative Activity of Emvododstat in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (nM) | Sensitivity |

| MOLM-13 | 1.1 | High |

| MV4-11 | 1.3 | High |

| U937 | 2.1 | High |

| K562 | 2.7 | High |

| Jurkat | 10.1 | High |

| Molt4 | 21.3 | High |

| Sup-T1 | 29.8 | High |

| HL60 | 592.5 | Moderate |

| THP-1 | ≥4000 | Insensitive |

| Sup-B15 | ≥4000 | Insensitive |

| RS4;11 | ≥4000 | Insensitive |

| TF-1 | ≥4000 | Insensitive |

Data sourced from a study on preclinical models of Acute Myeloid Leukemia.

Table 3: Emvododstat-mediated Reduction of VEGFA Secretion in HeLa Cells (Illustrative Data)

| Emvododstat Concentration (nM) | VEGFA Concentration (pg/mL) (Mean ± SD) | % VEGFA Reduction (Mean) |

| 0 (Vehicle Control) | 1500 ± 120 | 0.0 |

| 0.1 | 1350 ± 110 | 10.0 |

| 1 | 825 ± 95 | 45.0 |

| 10 | 210 ± 45 | 86.0 |

| 100 | 90 ± 20 | 94.0 |

| 1000 | 75 ± 15 | 95.0 |

| EC50 (nM) | ~1.64 |

Note: This table presents illustrative data based on the reported EC50 of 1.64 nM for the inhibition of hypoxia-induced VEGFA production in HeLa cells.[2] Actual results may vary.

Experimental Protocols

The following are detailed protocols for determining the dose-response curve of Emvododstat.

Protocol 1: DHODH Enzymatic Inhibition Assay